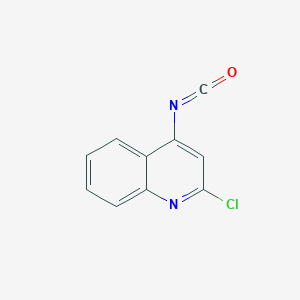

2-Chloro-4-isocyanatoquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-4-isocyanatoquinoline (CIQ) is a quinoline derivative with the formula C10H5ClN2O . It has a molecular weight of 204.62 .

Synthesis Analysis

The synthesis of quinoline derivatives like CIQ often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . Classical synthesis protocols have been used for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The InChI code for CIQ is 1S/C10H5ClN2O/c11-10-5-9(12-6-14)7-3-1-2-4-8(7)13-10/h1-5H . This indicates that the molecule consists of a quinoline core with a chlorine atom at the 2-position and an isocyanate group at the 4-position .Chemical Reactions Analysis

The reactions between substituted isocyanates like CIQ and other small molecules (e.g., water, alcohols, and amines) are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers . The reaction mechanisms are complex and can involve both the N-C and C-O bonds of the isocyanate group .Physical and Chemical Properties Analysis

CIQ has a molecular weight of 204.62 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique

Synthesis and Characterization

- 2-Chloro-4-isocyanatoquinoline and its analogs are used in the synthesis of various quinoline ring systems, which are key components in developing fused or binary heterocyclic systems. This synthesis process has significant implications for developing new chemical compounds with potential applications in various fields (Hamama et al., 2018).

Pharmacological and Antimicrobial Applications

- Structural and spectroscopic characteristics of novel quinoline derivatives, including those related to this compound, have been explored for their pharmacological potential. The focus here is on understanding their properties through experimental and computational quantum chemical methods, which can lead to the development of new drugs with antimicrobial activities (Murugavel et al., 2018).

Antimalarial and Antiviral Research

- Compounds based on the chloroquine scaffold, which are structurally related to this compound, have been studied for their antimalarial and antiviral properties. This research is crucial in developing new therapeutic strategies against various infectious diseases, including malaria and viral infections (Njaria et al., 2015).

Cancer Research

- Chloroquine and its derivatives, related to the this compound family, have shown promise in sensitizing cancer cells to chemotherapy. This has opened new avenues in cancer treatment, particularly in enhancing the efficacy of existing chemotherapeutic agents (Maycotte et al., 2012).

Neurological Research

- Isoquinolines, including compounds related to this compound, have been investigated for their potential to inhibit monoamine oxidase B (MAO-B) activity. This research is significant in developing treatments for emotional and neurodegenerative disorders (Sampaio et al., 2016).

Mécanisme D'action

Target of Action

It is a derivative of quinoline , which is known to have various biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .

Mode of Action

Quinoline derivatives, including chloroquine, are known to inhibit the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This causes the Plasmodium species to continue to accumulate toxic heme, killing the parasite

Biochemical Pathways

A related compound, 2-chloro-4-nitrophenol, has been reported to be degraded via the 1,2,4-benzenetriol pathway in a gram-negative bacterium . This pathway is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative 2-chloro-4-nitrophenol-utilizers .

Result of Action

Given its structural similarity to other quinoline derivatives, it may have potential antimicrobial, anti-inflammatory, and antitumor activities .

Action Environment

It is known that both genetic and environmental factors can contribute to the efficacy and safety of many drugs .

Propriétés

IUPAC Name |

2-chloro-4-isocyanatoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2O/c11-10-5-9(12-6-14)7-3-1-2-4-8(7)13-10/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUUUATZGGWEEDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)Cl)N=C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2423713.png)

![(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2423714.png)

![5-Chloro-7-(trifluoromethyl)-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine;hydrochloride](/img/structure/B2423716.png)

![1-benzyl-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2423718.png)

![2-(4-methoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide](/img/structure/B2423722.png)

![1-[2-[(3,4-Dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one](/img/structure/B2423724.png)

![N-(2,5-difluorophenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2423728.png)

![[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2423730.png)